molecular formula C9H12BrFSi B12636768 (5-Bromo-2-fluorophenyl)trimethylsilane

(5-Bromo-2-fluorophenyl)trimethylsilane

Cat. No.: B12636768
M. Wt: 247.18 g/mol
InChI Key: ZPGRCQYMEMEASJ-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12BrFSi It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with bromine and fluorine atoms at the 5 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)trimethylsilane typically involves the reaction of 5-bromo-2-fluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-2-fluorophenyl)trimethylsilane is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine

While specific biological and medicinal applications are less documented, the compound’s derivatives could potentially be explored for pharmaceutical development, particularly in the design of new drugs and therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role in cross-coupling reactions makes it a key intermediate in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates nucleophilic attack and coupling reactions. The trimethylsilyl group serves as a protecting group that can be selectively removed under specific conditions, allowing for further functionalization of the molecule .

Properties

Molecular Formula

C9H12BrFSi

Molecular Weight

247.18 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)-trimethylsilane

InChI

InChI=1S/C9H12BrFSi/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3

InChI Key

ZPGRCQYMEMEASJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)Br)F

Origin of Product

United States

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